Tanuxiciclib Sub-Nanomolar CDK1 Inhibitory Potency: IC₅₀ Comparison Against CDK2 and CDK5
Tanuxiciclib demonstrates sub-nanomolar inhibitory potency against CDK1/cyclin D1 (IC₅₀ = 0.6 nM) as reported in patent WO2016126085A2 [1]. Within the same patent-derived kinase panel, the compound shows IC₅₀ values of 0.9 nM against CDK2/cyclin E and exhibits selectivity over CDK4 and CDK6 [2].
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | CDK1/cyclin D1: IC₅₀ = 0.6 nM (pIC₅₀ = 9.22) [1] |
| Comparator Or Baseline | CDK2/cyclin E: IC₅₀ = 0.9 nM (pIC₅₀ = 9.05) — internal baseline within same assay platform [2] |
| Quantified Difference | CDK1 vs. CDK2: 1.5-fold more potent; CDK1 vs. CDK4/6: selectivity fold not explicitly quantified in public domain data |
| Conditions | In vitro kinase inhibition assay; details per WO2016126085A2 [1][2] |
Why This Matters
Sub-nanomolar CDK1 potency differentiates Tanuxiciclib from CDK4/6-selective agents (e.g., palbociclib, CDK4/6 IC₅₀ ~10 nM) and CDK9-selective inhibitors, enabling specific interrogation of CDK1-dependent biology.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). tanuxiciclib — CDK1/cyclin D1 Activity Data (Ligand ID: 11885). IC₅₀ = 0.6 nM (pIC₅₀ = 9.22). Source: WO2016126085A2. Retrieved April 18, 2026. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). tanuxiciclib — CDK2/cyclin E Activity Data (Ligand ID: 11885). IC₅₀ = 0.9 nM (pIC₅₀ = 9.05). Source: WO2016126085A2. Retrieved April 18, 2026. View Source
